3,5-Diethyl-1,2,4-trithiolane
Overview
Description
3,5-Diethyl-1,2,4-trithiolane is an organic compound with the molecular formula C6H12S3. It belongs to the class of trithiolanes, which are cyclic sulfur compounds containing three sulfur atoms in a five-membered ring. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-1,2,4-trithiolane typically involves the reaction of diethyl disulfide with elemental sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired trithiolane ring. The general reaction can be represented as follows:
[ \text{2 (C2H5)2S2 + S} \rightarrow \text{C6H12S3} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sulfur compounds. The temperature and reaction time are carefully controlled to optimize the yield of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high purity and yield. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound can lead to the formation of thiols or disulfides.
Substitution: The ethyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides (C6H12S3O) or sulfones (C6H12S3O2)
Reduction: Thiols (C2H5SH) or disulfides (C2H5S2)
Substitution: Various substituted trithiolanes depending on the nucleophile used
Scientific Research Applications
3,5-Diethyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of cyclic sulfur compounds. It also serves as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-1,2,4-trithiolane involves its interaction with molecular targets and pathways in biological systems. The compound’s sulfur atoms can form bonds with metal ions or other sulfur-containing molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethyl-1,2,4-dithiane: Contains two sulfur atoms in a six-membered ring.
3,5-Diethyl-1,2,4-tetrathiane: Contains four sulfur atoms in a six-membered ring.
Uniqueness
3,5-Diethyl-1,2,4-trithiolane is unique due to its specific arrangement of sulfur atoms and ethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3,5-diethyl-1,2,4-trithiolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S3/c1-3-5-7-6(4-2)9-8-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXXHMEBYGSBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1SC(SS1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969922 | |
Record name | 3,5-Diethyl-1,2,4-trithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, yellow liquid; Powerful, sulfureous aroma | |
Record name | 3,5-Diethyl-1,2,4-trithiolane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in heptane and triacetin; insoluble in water, Soluble (in ethanol) | |
Record name | 3,5-Diethyl-1,2,4-trithiolane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.147-1.160 | |
Record name | 3,5-Diethyl-1,2,4-trithiolane | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1673/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
54644-28-9 | |
Record name | 3,5-Diethyl-1,2,4-trithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054644289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Diethyl-1,2,4-trithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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